molecular formula C23H22FN5O2S B2601485 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one CAS No. 1115881-94-1

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one

Cat. No.: B2601485
CAS No.: 1115881-94-1
M. Wt: 451.52
InChI Key: INPJHKBXHXVKJQ-UHFFFAOYSA-N
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Description

The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one features a piperazine core substituted with a 2-fluorophenyl group, linked via an ethanone bridge to a sulfanyl group attached to an 8-methoxy-pyrimido[5,4-b]indole scaffold. This structure combines key pharmacophoric elements:

  • Piperazine moiety: Often associated with receptor binding (e.g., serotonin or dopamine receptors) due to its conformational flexibility and hydrogen-bonding capabilities .
  • Pyrimidoindole-sulfanyl-ethanone: The pyrimidoindole system may contribute to π-π stacking interactions, while the sulfanyl group could participate in redox or nucleophilic interactions .

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2S/c1-31-15-6-7-18-16(12-15)21-22(27-18)23(26-14-25-21)32-13-20(30)29-10-8-28(9-11-29)19-5-3-2-4-17(19)24/h2-7,12,14,27H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPJHKBXHXVKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine and pyrimidoindole intermediates. The key steps include:

    Formation of the Piperazine Intermediate: The piperazine ring is substituted with a 2-fluorophenyl group through nucleophilic substitution reactions.

    Synthesis of the Pyrimidoindole Moiety: The pyrimidoindole structure is synthesized through a series of cyclization reactions involving indole and pyrimidine precursors.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrimidoindole moiety using appropriate coupling reagents and conditions, such as the use of thiol-based linkers and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and indole moieties, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have investigated the potential antitumor properties of compounds similar to 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one. Research indicates that derivatives containing piperazine and indole structures exhibit promising cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown significant activity against breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Another area of application is in the development of antimicrobial agents. The presence of the piperazine ring in the compound suggests potential efficacy against bacterial and fungal pathogens. Studies evaluating related compounds have demonstrated good antimicrobial activity, indicating that modifications to the piperazine structure can enhance effectiveness against resistant strains .

Neuropharmacological Effects

The fluorophenyl group in this compound suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research on similar piperazine derivatives has highlighted their potential as anxiolytics and antidepressants. These compounds may modulate neurotransmission, providing a basis for further exploration in treating mood disorders .

Case Study 1: Antitumor Compound Development

A study published in Molecules detailed the synthesis of novel piperazine derivatives and their evaluation for antitumor activity. Among these, compounds structurally akin to this compound exhibited significant cytotoxicity against several cancer cell lines. The research utilized various assays to evaluate cell viability and mechanisms of action, confirming that these compounds induce apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, a series of piperazine-based compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced their antibacterial activity significantly compared to standard antibiotics. This highlights the potential for developing new antimicrobial agents based on the core structure of this compound .

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it may inhibit poly (ADP-ribose) polymerase (PARP) in cancer cells, leading to increased DNA damage and cell death .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The table below highlights critical distinctions between the target compound and analogs from the evidence:

Compound ID/Reference Core Structure Key Substituents/Modifications Molecular Weight (Da) Notable Properties/Activities
Target Compound Piperazine-ethanone-pyrimidoindole 2-Fluorophenyl, 8-methoxy, sulfanyl ~488.5 (estimated) Hypothesized PDE/receptor modulation
Piperazine-ethanone-triazole 4-Chlorophenylsulfonyl, 1,2,4-triazole 412.9 Sulfonyl group may enhance stability
Piperazine-ethanone-pyridine 4-Fluorophenyl, 2-methylpyridine ~357.4 Aromatic pyridine may alter binding
Pyrimidoindole-piperazine 3-[(4-Fluorophenyl)methyl], 8-methoxy ~405.4 Lacks sulfanyl; methyl enhances lipophilicity
Piperazine-ethanone-benzothiazole 6-Phenylpyrimidine, benzothiazole-sulfanyl ~503.6 Benzothiazole may confer fluorescence

Research Findings and Mechanistic Insights

  • : Discusses PDE inhibitors with piperazinyl-d8 groups, implying that the target’s piperazine-fluorophenyl motif may enhance PDE isoform selectivity .

Critical Analysis and Limitations

  • Contradictions : Fluorophenyl vs. chlorophenyl substituents ( vs. 11) yield divergent receptor affinities, suggesting the target’s 2-fluorophenyl group may optimize binding .
  • Data Gaps : Direct activity data for the target compound is absent in the evidence, necessitating extrapolation from analogs.
  • Synthetic Challenges : Installing the sulfanyl group without oxidation (vs. sulfonyl in ) may require inert conditions .

Biological Activity

The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN3OSC_{19}H_{22}FN_3OS, and it features a complex structure that includes a piperazine ring and a pyrimidoindole moiety. Its synthesis involves the coupling of various chemical entities, which contributes to its unique biological properties.

PropertyValue
Molecular Weight365.46 g/mol
CAS Number913247-58-2
SolubilitySoluble in organic solvents
Hazard ClassificationIrritant

Research indicates that this compound may act on various biological pathways, particularly those involving neurotransmitter systems. The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and neuropharmacology.

Therapeutic Potential

  • Antidepressant Activity : Preliminary studies suggest that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors could be a key mechanism behind these effects .
  • Anticancer Properties : The pyrimidoindole component has been associated with anticancer activity. It may inhibit tumor growth by inducing apoptosis in cancer cells through various signaling pathways .
  • Neuroprotective Effects : Some studies have indicated that similar compounds can provide neuroprotection against oxidative stress, potentially benefiting conditions like Alzheimer's disease .

Case Study 1: Antidepressant Effects

A study conducted on mice demonstrated that administration of the compound led to significant improvements in depressive-like behaviors compared to control groups. The mechanisms were attributed to increased serotonin levels in the brain .

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines showed that the compound inhibited cell proliferation. The IC50 values indicated a promising potency against specific cancer types, warranting further investigation into its use as an adjunct therapy in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. Variations in the piperazine substituents and modifications on the pyrimidoindole core have been explored to enhance biological activity while minimizing side effects.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Fluorine SubstitutionIncreased receptor affinity
Methoxy Group AdditionEnhanced solubility
Sulfanyl Group InclusionImproved anticancer activity

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